molecular formula C23H24N6O5S B216063 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

カタログ番号 B216063
分子量: 496.5 g/mol
InChIキー: LHKCFNKZGJHPJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as PDK1 inhibitor, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a significant impact on various cellular processes, making it an attractive target for drug development.

作用機序

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves the inhibition of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide activity. 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is a key regulator of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in various cellular processes, including cell growth and survival. By inhibiting 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to cell death.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been shown to have a significant impact on various biochemical and physiological processes. Research has shown that this compound is capable of inducing apoptosis in cancer cells, inhibiting cell growth and proliferation, and reducing tumor volume in animal models. Additionally, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the major advantages of using 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide activity, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. However, one of the limitations of using 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when working with this compound.

将来の方向性

There are several potential future directions for research involving 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of this compound. Finally, studies are needed to determine the efficacy of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor in clinical trials, particularly in the treatment of cancer.

合成法

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dimethylformamide. The reaction is typically carried out under controlled conditions, with the final product being purified using various techniques such as column chromatography.

科学的研究の応用

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound is capable of inhibiting the activity of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, a key enzyme involved in various cellular processes, including cell growth and survival. By inhibiting 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

特性

製品名

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

分子式

C23H24N6O5S

分子量

496.5 g/mol

IUPAC名

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H24N6O5S/c1-27-21-20(22(31)28(2)23(27)32)29(15-24-21)14-19(30)26-17-8-10-18(11-9-17)35(33,34)25-13-12-16-6-4-3-5-7-16/h3-11,15,25H,12-14H2,1-2H3,(H,26,30)

InChIキー

LHKCFNKZGJHPJR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。